4-Isopropenylcyclohexanone
Overview
Description
4-Isopropenylcyclohexanone is a chemical compound with the molecular formula C9H14O . It has an average mass of 138.207 Da and a monoisotopic mass of 138.104462 Da . It is also known by other names such as 4-(1-Methylethenyl)cyclohexanone .
Molecular Structure Analysis
This compound contains a total of 24 bonds; 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 ketone (aliphatic) .Scientific Research Applications
Pharmaceutical and Organic Solvent Intermediates
4-Isopropenylcyclohexanone, through its derivatives like 3,3,5-Trimethylcyclohexanone (TMCH), plays a crucial role in the pharmaceutical industry and as an organic solvent. The selective hydrogenation of isophorone, a process crucial for the synthesis of TMCH, highlights the importance of this compound derivatives in industrial applications. This process, optimized using various catalysts, underscores the compound's relevance in synthesizing high-demand pharmaceutical intermediates and solvents (Xu et al., 2021).
Catalysis and Chemical Reactions
This compound undergoes distinct reactions like hydrogenation and dehydrogenation catalyzed by various oxides. These reactions are crucial for producing diverse chemical structures and exploring the catalytic behavior of different compounds, contributing to our understanding of chemical synthesis and catalysis (Tanaka et al., 1978).
Conformational and Stereochemical Studies
The study of this compound's derivatives provides insights into conformational and rotational equilibria in organic chemistry. Such investigations are essential for understanding the stereochemical properties of various organic compounds, which have implications in designing more effective and selective synthetic routes (Watanabe, 1973).
Application in Fragrance and Perfumery
In the field of fragrances, derivatives of this compound, such as 4-(isopropyl)cyclohexanol, are significant. They are used in perfumery, and their synthesis involves biocatalytic processes. The development of continuous-flow biocatalytic processes for synthesizing these compounds emphasizes the role of this compound derivatives in creating commercial fragrances with distinct olfactory properties (Tentori et al., 2020).
Polymer Chemistry and Pyrolysis
This compound is relevant in polymer chemistry, especially in the pyrolysis of polymers like poly(isoprene). Understanding the pyrolysis products of such polymers, which include derivatives of this compound, is crucial for advancing knowledge in polymer degradation and recycling processes (Chien & Kiang, 1979).
Selective Inclusion in Host-Guest Chemistry
This compound derivatives are used in host-guest chemistry, exemplified by the selective inclusion of methylcyclohexanones in their energetically unfavorable axial conformations. This aspect of chemical research provides valuable insights into molecular recognition and the design of host molecules (Barton et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-prop-1-en-2-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h8H,1,3-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMUZRNPCVSBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338473 | |
Record name | 4-Isopropenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22460-53-3 | |
Record name | 4-(1-Methylethenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22460-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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